Cas no 1249544-54-4 (1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione)

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione
- EN300-1126236
- 1249544-54-4
- AKOS011166081
-
- インチ: 1S/C11H16N2O2/c1-5-13-9(4)11(8(3)12-13)10(15)6-7(2)14/h5-6H2,1-4H3
- InChIKey: RKCVBJPJPBIROJ-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)=O)C1C(C)=NN(CC)C=1C
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 52Ų
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126236-0.1g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
Enamine | EN300-1126236-1.0g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 1g |
$785.0 | 2023-05-25 | ||
Enamine | EN300-1126236-5.0g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 5g |
$2277.0 | 2023-05-25 | ||
Enamine | EN300-1126236-1g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 95% | 1g |
$628.0 | 2023-10-26 | |
Enamine | EN300-1126236-0.05g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1126236-10.0g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 10g |
$3376.0 | 2023-05-25 | ||
Enamine | EN300-1126236-0.25g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1126236-0.5g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1126236-2.5g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1126236-5g |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |
1249544-54-4 | 95% | 5g |
$1821.0 | 2023-10-26 |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dioneに関する追加情報
Professional Introduction to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione (CAS No. 1249544-54-4)
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This organometallic derivative belongs to the broader category of pyrazole-based compounds, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The compound's molecular structure features a butane-1,3-dione moiety linked to a pyrazole ring, which is further substituted with an ethyl group and two methyl groups at the 3 and 5 positions of the pyrazole ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and development.
The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The pyrazole ring is often synthesized via the Hantzsch pyrazole synthesis or its variants, followed by functionalization with the desired substituents. The butane-1,3-dione component can be introduced through reactions such as aldol condensation or Michael addition, depending on the synthetic route chosen. The overall yield and purity of the final product are critical factors that influence its suitability for further applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione with greater accuracy. Molecular docking studies have shown that this compound exhibits potential binding affinity to various biological targets, including enzymes and receptors involved in inflammatory pathways. For instance, preliminary research suggests that it may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators. This interaction could lead to the development of novel therapeutic agents for conditions such as arthritis and inflammatory bowel disease.
In addition to its pharmacological potential, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione has been explored for its role in material science. The compound's ability to form stable complexes with transition metals has made it a candidate for use in catalysis and polymer stabilization. For example, when coordinated with metals such as palladium or ruthenium, it can act as a ligand in cross-coupling reactions, which are essential for constructing complex organic molecules. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.
The latest research in this field also emphasizes the importance of green chemistry principles in the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione. Efforts are being made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. One such approach involves using biocatalysts or enzymatic reactions to achieve selective functionalization without harsh chemical conditions. These innovations not only improve the environmental footprint of drug production but also enhance the efficiency of the synthetic process.
Another area of interest is the exploration of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-ybute)- butane -13 -dione's potential as an intermediate in the synthesis of more complex molecules. Its structural features make it an ideal building block for creating novel scaffolds with tailored biological activities. Researchers are particularly interested in its ability to undergo further modifications, such as hydrolysis or oxidation, which could lead to new derivatives with enhanced pharmacological properties.
The compound's stability under various conditions is another critical factor that influences its industrial applicability. Studies have shown that when stored properly at controlled temperatures and humidity levels, 1-(1 - ethyl -35 - dimeth yl - 11 H - py ra z ol - 44 - yl ) bu ta ne -13 - dione retains its structural integrity over extended periods. This stability is essential for ensuring consistent quality in pharmaceutical formulations where purity and shelf life are paramount considerations.
The future prospects of 1-(11 ethyl -35 dim eth yl -11 H - py ra z ol -44 yl ) buta ne -13 dione are promising as researchers continue to uncover new applications and refine synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, this compound has the potential to contribute significantly to advancements in medicine.
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